molecular formula C27H48O B1204030 Epidihydrocholesterin CAS No. 516-95-0

Epidihydrocholesterin

Cat. No. B1204030
CAS RN: 516-95-0
M. Wt: 388.7 g/mol
InChI Key: QYIXCDOBOSTCEI-FBVYSKEZSA-N
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Description

Epidihydrocholesterin is a 5α-chloestane compound having a 3α-hydroxy substituent . It has a molecular formula of C27H48O .


Molecular Structure Analysis

Epidihydrocholesterin has a molecular weight of 388.669 Da and a mono-isotopic mass of 388.370514 Da . It belongs to the class of chemical entities known as 5α-cholestanes .


Physical And Chemical Properties Analysis

Epidihydrocholesterin has a density of 1.0±0.1 g/cm3, a boiling point of 455.5±13.0 °C at 760 mmHg, and a flash point of 190.7±12.3 °C .

Scientific Research Applications

  • Roles of the Mineralocorticoid Receptor : A paper by J. Funder (2009) in "Hypertension" discusses the roles of aldosterone and mineralocorticoid receptors (MR) in hypertension and heart failure, which could be relevant when considering Epidihydrocholesterin's potential applications in similar contexts (Funder, 2009).

  • Epigenetics Research : A. Bird's (2007) article in "Nature" on the perceptions of epigenetics provides insight into the field of epigenetics, which might be relevant if Epidihydrocholesterin has epigenetic applications (Bird, 2007).

  • DNA-Based Vaccines and Immunotherapeutics : Bodles-Brakhop, Heller, and Draghia‐Akli (2009) discuss electroporation in the delivery of DNA-based vaccines, which could be relevant if Epidihydrocholesterin is used in similar biomedical applications (Bodles-Brakhop et al., 2009).

  • Erythropoietin for Therapeutics : Murua et al. (2011) in "Medicinal Research Reviews" discuss emerging technologies in the delivery of erythropoietin, which could be pertinent if there are parallels or intersections with Epidihydrocholesterin's use in therapeutic contexts (Murua et al., 2011).

  • Stem Cells and Clinical Outcome : Ginestier et al. (2007) in "Cell stem cell" investigate ALDH1 as a marker of normal and malignant human mammary stem cells, which may be relevant if Epidihydrocholesterin has applications in stem cell research or therapy (Ginestier et al., 2007).

properties

IUPAC Name

(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21-,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIXCDOBOSTCEI-FBVYSKEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883420
Record name Cholestan-3-ol, (3.alpha.,5.alpha.)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Epi-coprostanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001569
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Epidihydrocholesterin

CAS RN

516-95-0
Record name Epicholestanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epidihydrocholesterin [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholestan-3-ol, (3.alpha.,5.alpha.)-
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Record name Cholestan-3-ol, (3.alpha.,5.alpha.)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-α-cholestan-3-α-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.482
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Record name EPIDIHYDROCHOLESTERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87MLH50B7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Epi-coprostanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001569
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

113 - 114 °C
Record name Epi-coprostanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001569
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
52
Citations
J Perez-Villanueva, L Yepez-Mulia… - European Journal of …, 2021 - Elsevier
A ligand-based virtual screening study to search for giardicidal compounds on a 6551 ChEMBL drugs database was carried out using molecular similarity. Three fingerprints …
Number of citations: 4 www.sciencedirect.com
A UENO, M TSUNEKAWA - ORAL THERAPEUTICS AND …, 2006 - jstage.jst.go.jp
The cyclooxygenase(COX)-2-selective nonsteroidal anti-inflammatory drugs(NSAIDs), coxibs are now known to increase cardiovascular risk. As such, rofecoxib has been removed from …
Number of citations: 0 www.jstage.jst.go.jp
Q CHEN, L ZHANG, B CHEN, H WU - Biotechnology Bulletin, 2021 - biotech.aiijournal.com
Abstract: Myrothecium verrucaria ZW-2 strain had obvious nematicidal activity against Heterodera glycines. In order to determine the optimal fermentation conditions and metabolites of …
Number of citations: 4 biotech.aiijournal.com
J Kalooda - Highlights of Chemistry: as Mirrored in Helvetica …, 1994 - Wiley Online Library
Die Steroide haben die Entwicklung der organischen Chemie in diesem Jahrhundert massgeblich beeinflusst. Schon die Strukturaufklarung der relativ einfach gebauten Sterine und …
Number of citations: 0 onlinelibrary.wiley.com
A Takeguchi, K Miyazawa, T Sato, M Tabuchi… - Life Sciences, 2021 - Elsevier
Aims Recent studies have reported a relationship between periodontal disease and hypertension, and previous evidence suggests that the sympathetic nervous system plays an …
Number of citations: 4 www.sciencedirect.com
R Ampadi Ramachandran, LA Tell, S Rai… - Pharmaceutics, 2023 - mdpi.com
Data curation has significant research implications irrespective of application areas. As most curated studies rely on databases for data extraction, the availability of data resources is …
Number of citations: 1 www.mdpi.com
甘利英一 - 日本口腔科学会雑誌, 1972 - jstage.jst.go.jp
生体内に広 く分布し, 生 体染色陽性, か つ著明な貧食能をもち, 互 に共通した細胞形態および生理学的機能 を示す間葉系の細胞群を Aschoff1), Londow2), 清 野 3, 4, 5) らは" 細 網内皮系" …
Number of citations: 3 www.jstage.jst.go.jp
甘利英一 - 日本口腔科学会雑誌, 1972 - jstage.jst.go.jp
第 I, II 編 の冒頭 にのべた よ うに, Cortison, Saliva-parotin A (P-parotin), Epidehydrocholestein (Presteron) な どのホル モン, お よび類縁物質 の医学的効用 については数多 くの報告が あ り, …
Number of citations: 2 www.jstage.jst.go.jp
甘利英一 - 日本口腔科学会雑誌, 1972 - jstage.jst.go.jp
第 2 編 Saliva-parotin A, および Epidihydrocholesterin “Presteron” の量的変化による家兎の細網内皮系機能の消長について-とくに皮下組織球の賦活度および貪食能におよぼす影響
Number of citations: 1 www.jstage.jst.go.jp
菅野次郎 - 東京医事新誌, 1958 - cir.nii.ac.jp
Epidihydrocholesterin の化膿性疾患に対する抵抗性に就いて | CiNii Research … Epidihydrocholesterin の化膿性疾患に対する抵抗性に就いて …
Number of citations: 4 cir.nii.ac.jp

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